Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. The process may include esterification reactions where methanol is used in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl and ester groups may also play a role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methylthiazol-4-yl)benzoate
- Methyl 4-hydroxy-3-(2-thiazolyl)benzoate
- Methyl 4-hydroxy-3-(2-ethylthiazol-4-yl)benzoate
Uniqueness
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is unique due to the specific positioning of the hydroxyl and methylthiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the thiazole ring imparts distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |
InChI Key |
IYUSSILICIHNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
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